molecular formula C20H17ClO7S3 B4579656 METHYL 5-[2-(5-CHLOROTHIOPHEN-2-YL)-1-[3-HYDROXY-4-(METHOXYCARBONYL)-5-METHYLTHIOPHEN-2-YL]-2-OXOETHYL]-4-HYDROXY-2-METHYLTHIOPHENE-3-CARBOXYLATE

METHYL 5-[2-(5-CHLOROTHIOPHEN-2-YL)-1-[3-HYDROXY-4-(METHOXYCARBONYL)-5-METHYLTHIOPHEN-2-YL]-2-OXOETHYL]-4-HYDROXY-2-METHYLTHIOPHENE-3-CARBOXYLATE

Cat. No.: B4579656
M. Wt: 501.0 g/mol
InChI Key: DWRSXTFRUXLFMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 5-[2-(5-CHLOROTHIOPHEN-2-YL)-1-[3-HYDROXY-4-(METHOXYCARBONYL)-5-METHYLTHIOPHEN-2-YL]-2-OXOETHYL]-4-HYDROXY-2-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound characterized by its unique structure, which includes multiple thiophene rings and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 5-[2-(5-CHLOROTHIOPHEN-2-YL)-1-[3-HYDROXY-4-(METHOXYCARBONYL)-5-METHYLTHIOPHEN-2-YL]-2-OXOETHYL]-4-HYDROXY-2-METHYLTHIOPHENE-3-CARBOXYLATE involves multiple steps, starting with the preparation of the thiophene rings and their subsequent functionalization. The reaction conditions typically involve the use of specific catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

METHYL 5-[2-(5-CHLOROTHIOPHEN-2-YL)-1-[3-HYDROXY-4-(METHOXYCARBONYL)-5-METHYLTHIOPHEN-2-YL]-2-OXOETHYL]-4-HYDROXY-2-METHYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

METHYL 5-[2-(5-CHLOROTHIOPHEN-2-YL)-1-[3-HYDROXY-4-(METHOXYCARBONYL)-5-METHYLTHIOPHEN-2-YL]-2-OXOETHYL]-4-HYDROXY-2-METHYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of METHYL 5-[2-(5-CHLOROTHIOPHEN-2-YL)-1-[3-HYDROXY-4-(METHOXYCARBONYL)-5-METHYLTHIOPHEN-2-YL]-2-OXOETHYL]-4-HYDROXY-2-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 5-[2-(5-CHLOROTHIOPHEN-2-YL)-1-[3-HYDROXY-4-(METHOXYCARBONYL)-5-METHYLTHIOPHEN-2-YL]-2-OXOETHYL]-4-HYDROXY-2-METHYLTHIOPHENE-3-CARBOXYLATE is unique due to its complex structure, which includes multiple thiophene rings and various functional groups

Properties

IUPAC Name

methyl 5-[2-(5-chlorothiophen-2-yl)-1-(3-hydroxy-4-methoxycarbonyl-5-methylthiophen-2-yl)-2-oxoethyl]-4-hydroxy-2-methylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClO7S3/c1-7-11(19(25)27-3)15(23)17(29-7)13(14(22)9-5-6-10(21)31-9)18-16(24)12(8(2)30-18)20(26)28-4/h5-6,13,23-24H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWRSXTFRUXLFMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(S1)C(C2=C(C(=C(S2)C)C(=O)OC)O)C(=O)C3=CC=C(S3)Cl)O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClO7S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
METHYL 5-[2-(5-CHLOROTHIOPHEN-2-YL)-1-[3-HYDROXY-4-(METHOXYCARBONYL)-5-METHYLTHIOPHEN-2-YL]-2-OXOETHYL]-4-HYDROXY-2-METHYLTHIOPHENE-3-CARBOXYLATE
Reactant of Route 2
METHYL 5-[2-(5-CHLOROTHIOPHEN-2-YL)-1-[3-HYDROXY-4-(METHOXYCARBONYL)-5-METHYLTHIOPHEN-2-YL]-2-OXOETHYL]-4-HYDROXY-2-METHYLTHIOPHENE-3-CARBOXYLATE
Reactant of Route 3
METHYL 5-[2-(5-CHLOROTHIOPHEN-2-YL)-1-[3-HYDROXY-4-(METHOXYCARBONYL)-5-METHYLTHIOPHEN-2-YL]-2-OXOETHYL]-4-HYDROXY-2-METHYLTHIOPHENE-3-CARBOXYLATE
Reactant of Route 4
METHYL 5-[2-(5-CHLOROTHIOPHEN-2-YL)-1-[3-HYDROXY-4-(METHOXYCARBONYL)-5-METHYLTHIOPHEN-2-YL]-2-OXOETHYL]-4-HYDROXY-2-METHYLTHIOPHENE-3-CARBOXYLATE
Reactant of Route 5
METHYL 5-[2-(5-CHLOROTHIOPHEN-2-YL)-1-[3-HYDROXY-4-(METHOXYCARBONYL)-5-METHYLTHIOPHEN-2-YL]-2-OXOETHYL]-4-HYDROXY-2-METHYLTHIOPHENE-3-CARBOXYLATE
Reactant of Route 6
Reactant of Route 6
METHYL 5-[2-(5-CHLOROTHIOPHEN-2-YL)-1-[3-HYDROXY-4-(METHOXYCARBONYL)-5-METHYLTHIOPHEN-2-YL]-2-OXOETHYL]-4-HYDROXY-2-METHYLTHIOPHENE-3-CARBOXYLATE

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